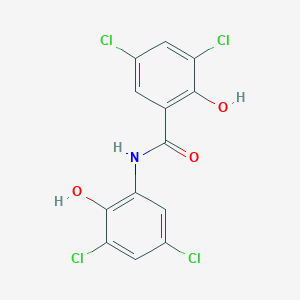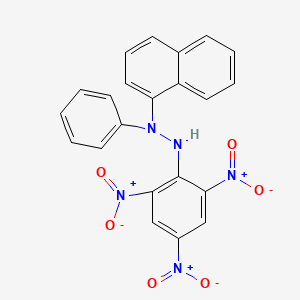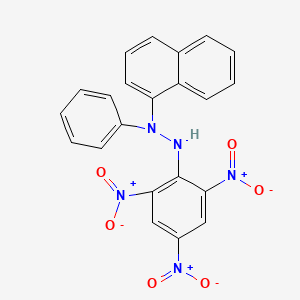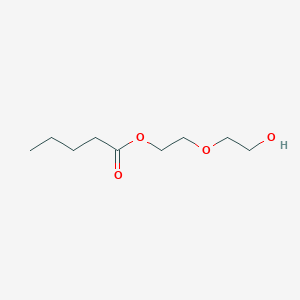
2-(2-Hydroxyethoxy)ethyl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyethoxy)ethyl pentanoate is an ester compound with the molecular formula C11H22O5. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is formed from pentanoic acid and 2-(2-hydroxyethoxy)ethanol. Esters are known for their pleasant odors and are often used in flavors and fragrances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethoxy)ethyl pentanoate typically involves the esterification reaction between pentanoic acid and 2-(2-hydroxyethoxy)ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyethoxy)ethyl pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent carboxylic acid and alcohol in the presence of a strong acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Pentanoic acid and 2-(2-hydroxyethoxy)ethanol.
Transesterification: A different ester and the corresponding alcohol.
Reduction: 2-(2-hydroxyethoxy)ethanol.
Aplicaciones Científicas De Investigación
2-(2-Hydroxyethoxy)ethyl pentanoate has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its potential use in biochemical assays and as a model compound for ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of flavors, fragrances, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyethoxy)ethyl pentanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved, releasing the corresponding carboxylic acid and alcohol. This reaction is facilitated by esterases, which are enzymes that specifically target ester bonds .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl pentanoate: Another ester with a similar structure but different alcohol component.
Methyl butyrate: An ester with a shorter carbon chain in both the acid and alcohol components.
Propyl acetate: An ester with a different acid component but similar alcohol component.
Uniqueness
2-(2-Hydroxyethoxy)ethyl pentanoate is unique due to its specific combination of pentanoic acid and 2-(2-hydroxyethoxy)ethanol, which imparts distinct physical and chemical properties. Its structure allows for specific interactions in biochemical assays and industrial applications, making it a valuable compound in various fields .
Propiedades
Número CAS |
5131-86-2 |
|---|---|
Fórmula molecular |
C9H18O4 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
2-(2-hydroxyethoxy)ethyl pentanoate |
InChI |
InChI=1S/C9H18O4/c1-2-3-4-9(11)13-8-7-12-6-5-10/h10H,2-8H2,1H3 |
Clave InChI |
AKUBJJFUGOQWDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


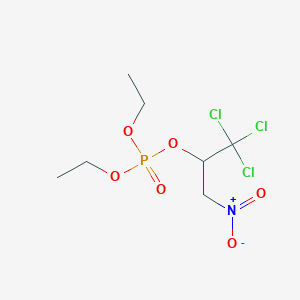
![[4-[2-[(4-dihydroxyarsanylbenzoyl)amino]ethylcarbamoyl]phenyl]arsonous acid](/img/structure/B14733289.png)
![N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide](/img/structure/B14733300.png)
![1-Chloro-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14733310.png)
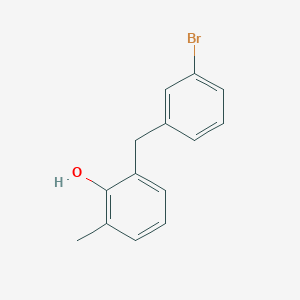
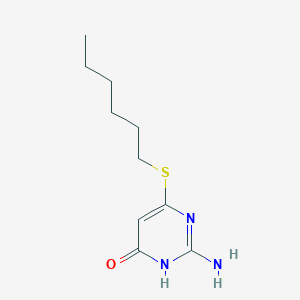
![2-Chlorothiochromeno[4,3-b]indole](/img/structure/B14733327.png)

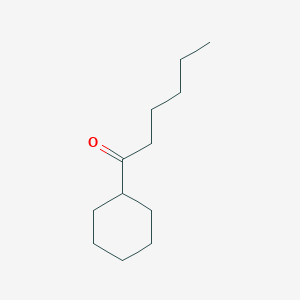
![Ethyl 2-[2-(2-nitrophenyl)ethyl]-3-oxobutanoate](/img/structure/B14733342.png)
